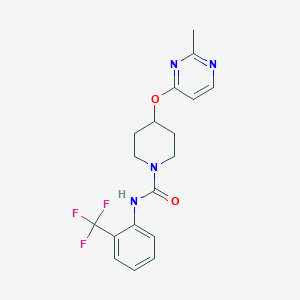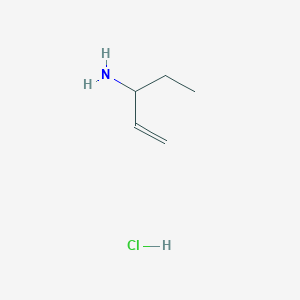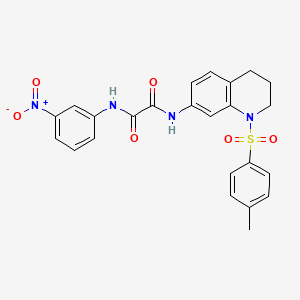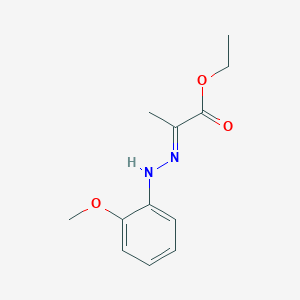
2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester” is a complex organic compound. It contains a methoxy group (-OCH3), a phenylhydrazono group (C6H5N=NH), and an ethyl ester group (-COOC2H5). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve the reaction of an appropriate 2-methoxyphenylhydrazine with an ethyl propionate under suitable conditions . The synthesis of similar compounds often involves the use of coupling reactions, condensation reactions, or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylhydrazono group suggests that there might be a degree of conjugation in the molecule, which could affect its chemical reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the ester group might undergo hydrolysis, transesterification, or reduction reactions. The phenylhydrazono group might participate in oxidation reactions or act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Condensation Reactions and Chemical Properties
- Condensation with Active Methylene Reagents : A study by Al-Mousawi & El-Apasery (2012) explored condensation reactions of related compounds, leading to the formation of various esters and demonstrating potential pathways for chemical synthesis involving similar structures.
Stability and Degradation
- Stability Analysis : Pretzer & Repta (1987) conducted a study on the stability and degradation of derivatives of similar compounds, shedding light on the structural features that contribute to their stability, which is crucial in understanding the chemical behavior of 2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester (Pretzer & Repta, 1987).
Analytical and Synthetic Applications
- Chiral Resolving Agent : Ichikawa et al. (2003) synthesized a compound closely related to 2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester as a novel chiral resolving agent, which could suggest similar potential applications for the compound (Ichikawa, Ono, & Harada, 2003).
- Synthesis of Phenylacetic Acid : Research by Mi (2006) on the synthesis of related compounds provides insights into synthetic pathways that could be applicable for 2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester (Mi, 2006).
Pharmacological Properties
- Cancer Chemoprevention : A study by Curini et al. (2006) on a related compound, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, highlights its potential as a chemopreventive agent against various types of cancer. This implies that 2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester might also possess significant pharmacological properties (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
Conformational Analysis
- Conformational Study : Research by Matsumoto et al. (2007) on methyl 2-methyl-2-(1-naphthyl)propionate, a structurally similar compound, provides valuable insights into the conformational preferences, which could be applicable in understanding the behavior of 2-(2-Methoxy-phenylhydrazono)-propionic acid ethyl ester (Matsumoto, Kinoshita, Kasai, Kuwahara, & Watanabe, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-7-5-6-8-11(10)16-3/h5-8,14H,4H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVEHQEMFNIMQ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1OC)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)
![8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2954000.png)
![Thiazolo[5,4-b]pyridin-2-amine, 5-methyl-](/img/structure/B2954001.png)

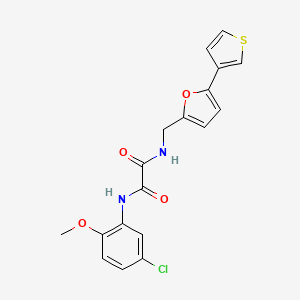
![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)
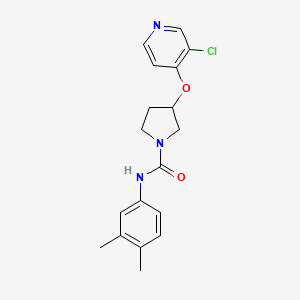

![1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2954011.png)
